

3-Cyano-4-fluorophenylboronic acid CAS number 214210-21-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Cyano-4-fluorophenylboronic
acid

Cat. No.: B1349906

[Get Quote](#)

An In-depth Technical Guide to **3-Cyano-4-fluorophenylboronic Acid**

CAS Number: 214210-21-6

Abstract

This technical guide provides a comprehensive overview of **3-Cyano-4-fluorophenylboronic acid**, a versatile building block in modern organic synthesis. With the CAS number 214210-21-6, this organoboron compound is particularly valued for its role in palladium-catalyzed cross-coupling reactions. This document details its physicochemical properties, primary applications in research and industry, safety and handling protocols, and a representative experimental procedure for its use in Suzuki-Miyaura coupling. The information is intended for researchers, chemists, and professionals in the fields of drug discovery, materials science, and agrochemical development.

Physicochemical Properties

3-Cyano-4-fluorophenylboronic acid is a white to off-white solid at room temperature. The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences the electronic properties and reactivity of the boronic acid moiety.^[1] These electron-withdrawing groups can modulate the compound's performance in coupling reactions, often leading to improved yields and selectivity.^[1]

Property	Value	Reference
CAS Number	214210-21-6	[2][3][4]
Molecular Formula	C ₇ H ₅ BFNO ₂	[2][3][4]
Molecular Weight	164.93 g/mol	[2][3][4]
IUPAC Name	(3-cyano-4-fluorophenyl)boronic acid	[2][3]
Physical State	Solid	[3]
Purity	Typically ≥95%	[3]

Core Applications in Synthesis

The primary utility of **3-Cyano-4-fluorophenylboronic acid** lies in its application as a key reagent in the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.

- **Suzuki-Miyaura Coupling:** This compound is a staple in Suzuki-Miyaura cross-coupling reactions, which use a palladium catalyst to couple the boronic acid with various organic halides or triflates.[1] This reaction is a cornerstone of modern synthetic chemistry for creating biaryl and substituted aromatic structures.[5][6] The specific functional groups on this boronic acid make it a valuable precursor for synthesizing targeted molecules with desired electronic and pharmacokinetic properties.[1]
- **Medicinal Chemistry:** It serves as a vital building block for the synthesis of Active Pharmaceutical Ingredients (APIs). Researchers utilize it to generate diverse libraries of novel compounds for drug discovery screening and to optimize lead compounds by fine-tuning their structure-activity relationships.[1]
- **Materials Science:** The unique electronic and structural characteristics imparted by the cyano and fluoro groups make this reagent suitable for developing advanced materials, such as functional polymers and components for organic electronics.
- **Agrochemicals:** The compound is also incorporated into the synthesis of new pesticides and herbicides, contributing to the development of advanced crop protection agents.

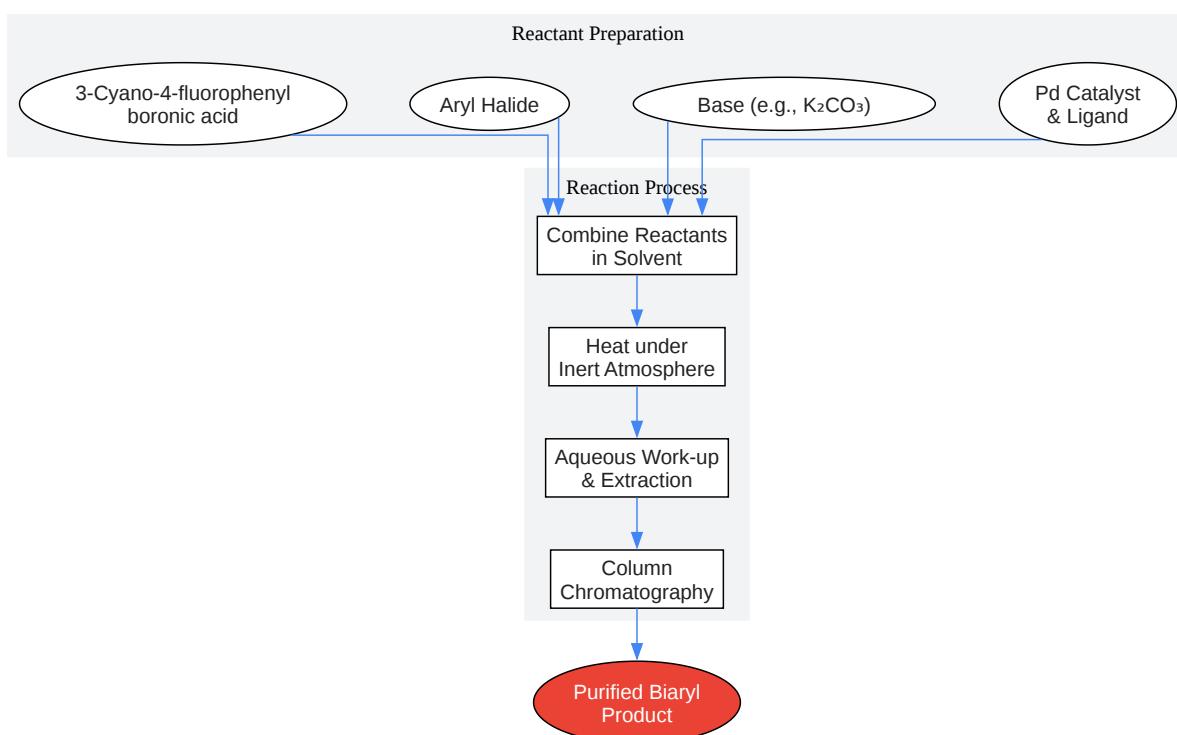
Experimental Protocols: Suzuki-Miyaura Coupling

This section provides a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using **3-Cyano-4-fluorophenylboronic acid**.

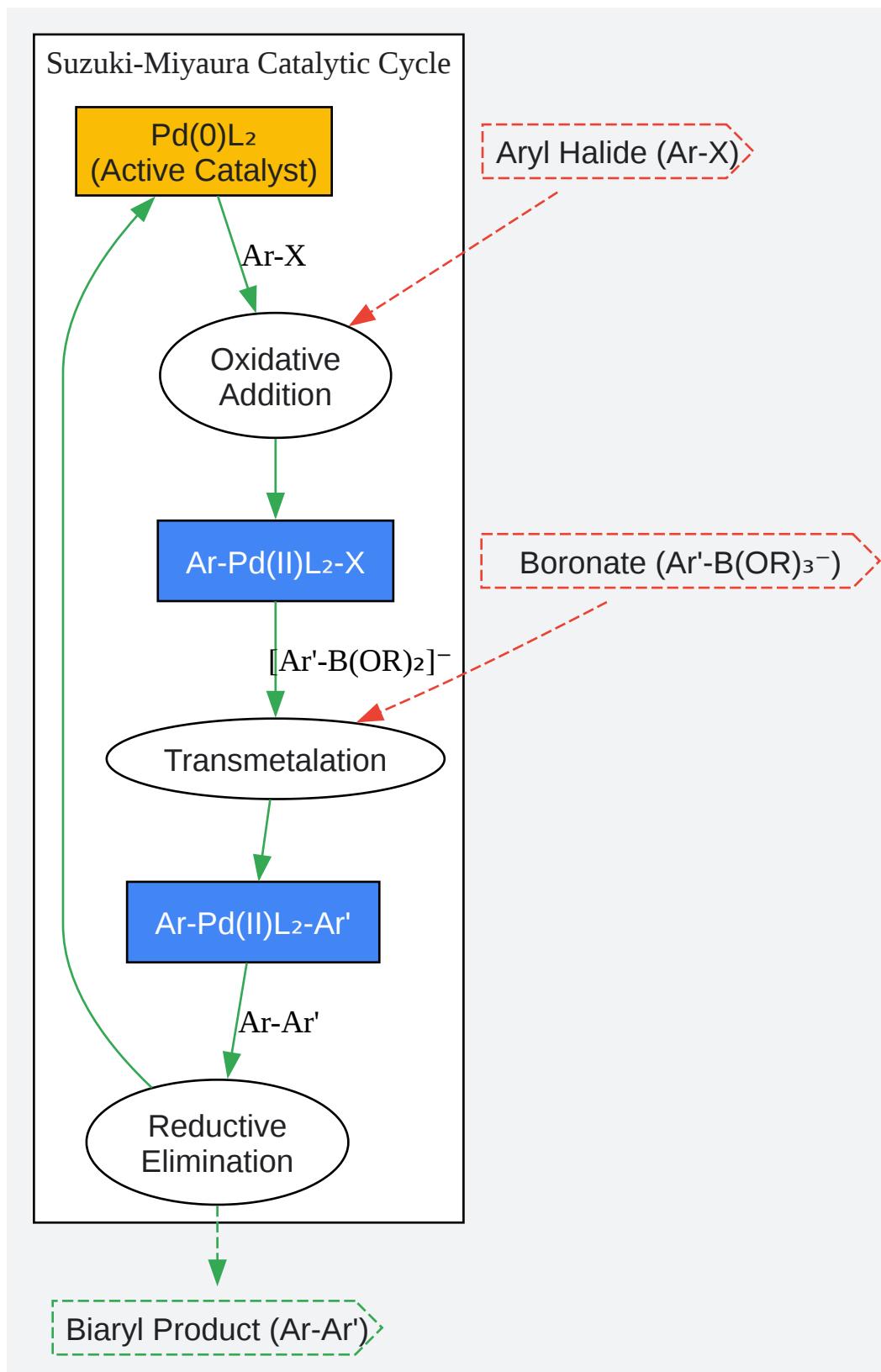
Objective: To synthesize a substituted biaryl compound by coupling **3-Cyano-4-fluorophenylboronic acid** with an aryl bromide.

Reagents & Materials:

- **3-Cyano-4-fluorophenylboronic acid**
- Aryl bromide (e.g., 4-bromoanisole)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3) or other suitable phosphine ligand
- Potassium carbonate (K_2CO_3) or another suitable base
- Toluene and Water (or another suitable solvent system)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Nitrogen or Argon inert atmosphere setup


Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N_2 or Ar), add the aryl bromide (1.0 mmol), **3-Cyano-4-fluorophenylboronic acid** (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
- Catalyst Addition: Add the palladium catalyst, such as a pre-mixed solution of $\text{Pd}(\text{OAc})_2$ (0.02 mmol, 2 mol%) and PPh_3 (0.04 mmol, 4 mol%).


- Solvent Addition: Add the solvent system, typically a mixture like toluene and water (e.g., in a 4:1 ratio, 5 mL).
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the underlying catalytic cycle for the Suzuki-Miyaura reaction.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Safety and Handling

3-Cyano-4-fluorophenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[\[2\]](#)[\[3\]](#) Standard laboratory safety precautions should be strictly followed.

Hazard Type	GHS Classification & Precautionary Statements
Pictograms	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. [2] [3] H312: Harmful in contact with skin. [2] [3] H315: Causes skin irritation. [2] [7] H319: Causes serious eye irritation. [2] [7] H332: Harmful if inhaled. [3] H335: May cause respiratory irritation. [2] [7]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] [7] P280: Wear protective gloves/protective clothing/eye protection/face protection. [7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7]
Handling	Handle in a well-ventilated area, preferably in a fume hood. Avoid dust formation. [8] [9] Avoid contact with skin, eyes, and clothing. [7]
Storage	Keep container tightly closed in a dry, cool, and well-ventilated place. [7] [8] It may be moisture-sensitive. [8]

Conclusion

3-Cyano-4-fluorophenylboronic acid is a high-value synthetic intermediate with significant applications across multiple domains of chemical research and development. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists, materials scientists, and agrochemical researchers. Proper understanding of its properties, reaction protocols, and safety requirements is crucial for its effective and safe utilization in the laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 3-Cyano-4-fluorophenylboronic acid | C7H5BFNO2 | CID 2757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorocomp.co.uk [fluorocomp.co.uk]
- 4. 3-Cyano-4-fluorophenylboronic acid [oakwoodchemical.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [3-Cyano-4-fluorophenylboronic acid CAS number 214210-21-6]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1349906#3-cyano-4-fluorophenylboronic-acid-cas-number-214210-21-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com